molecular formula C17H16N2S B14967682 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B14967682
M. Wt: 280.4 g/mol
InChI Key: OAVXVNANSRVCMG-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of two methylphenyl groups attached to the imidazole ring, along with a thiol group at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol typically involves the condensation of 2-methylbenzaldehyde and 4-methylbenzaldehyde with thiourea in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The imidazole ring can undergo reduction under specific conditions.

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated or nitrated imidazole derivatives.

Scientific Research Applications

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-4-(4-methylphenyl)-1H-imidazole-2-thiol
  • 1-(2-chlorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol
  • 1-(2-methylphenyl)-4-phenyl-1H-imidazole-2-thiol

Uniqueness

1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol is unique due to the presence of two methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making this compound a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

3-(2-methylphenyl)-5-(4-methylphenyl)-1H-imidazole-2-thione

InChI

InChI=1S/C17H16N2S/c1-12-7-9-14(10-8-12)15-11-19(17(20)18-15)16-6-4-3-5-13(16)2/h3-11H,1-2H3,(H,18,20)

InChI Key

OAVXVNANSRVCMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3C

Origin of Product

United States

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